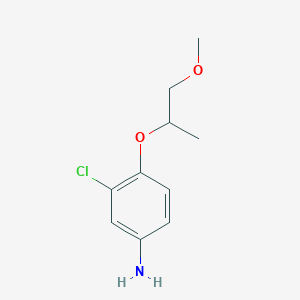

3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

Descripción

3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine (CAS: 879047-74-2) is a substituted aniline derivative featuring a chloro group at the 3-position and a branched alkoxy group (2-methoxy-1-methyl-ethoxy) at the 4-position of the benzene ring. This unique substitution pattern distinguishes it from simpler phenylamine derivatives and influences its physicochemical and biological properties.

Propiedades

IUPAC Name |

3-chloro-4-(1-methoxypropan-2-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-7(6-13-2)14-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWKFKLEUOMTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine typically involves the following steps:

Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Etherification: The resulting amine is subjected to etherification with 2-methoxy-1-methyl-ethanol under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the overall yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 4-(2-methoxy-1-methyl-ethoxy)-phenylamine.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Quinone derivatives.

Reduction: 4-(2-methoxy-1-methyl-ethoxy)-phenylamine.

Substitution: Various substituted phenylamine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Research Applications

3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine has been identified as a significant compound in the development of pharmaceuticals, particularly as a potential therapeutic agent.

Antidepressant and Anxiolytic Effects

The compound acts as an antagonist for the corticotropin-releasing factor 1 receptor, which is implicated in stress response and anxiety disorders. Research indicates that compounds with similar structures have shown promise in alleviating symptoms of depression and anxiety .

Case Study: Inhibitory Effects on Cancer Cell Lines

A study investigated the compound's efficacy against various cancer cell lines. The results demonstrated that it inhibited the proliferation of HER-2 overexpressing breast cancer cells with an IC50 ranging from 0.0014 to 0.062 μg/mL, indicating potent anti-cancer properties .

| Cell Line | IC50 (μg/mL) |

|---|---|

| SK-Br-3 | 0.0015 |

| BT474 | 0.0014 |

| A431 | 0.062 |

Environmental Science Applications

The environmental impact of chemical compounds is a growing concern, and this compound has been studied for its potential as an environmental contaminant.

Biodegradation Studies

Research has shown that certain insect species can metabolize p-nitrotoluene into less harmful compounds, suggesting that derivatives like this compound could be involved in bioremediation efforts .

Cosmetic Formulation Applications

In the cosmetic industry, this compound is being explored for its potential benefits in skin care formulations.

Formulation Development

A recent study utilized response surface methodology to optimize cosmetic formulations containing this compound. The findings indicated improvements in moisturizing properties and skin feel, making it a candidate for inclusion in creams and lotions .

| Formulation Component | Effect on Properties |

|---|---|

| Soy Lecithin | Increased consistency index |

| Phytantriol | Enhanced moisturizing effect |

| Cetearyl Alcohol | Improved rheological parameters |

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the methoxy-ethoxy moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The compound’s key structural feature is the 3-chloro-4-alkoxy substitution , which contrasts with related phenylamines in the following ways:

Substituent Position and Electronic Effects

- 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (CAS: 16154-72-6) : Replacement of the alkoxy group with a piperazinyl moiety introduces basicity and hydrogen-bonding capacity, which could enhance binding to biological targets like kinases .

Steric and Conformational Effects

The 2-methoxy-1-methyl-ethoxy group introduces steric hindrance and conformational flexibility. In contrast, rigid substituents like 3,4-methylenedioxy (as in angucyclinone derivatives) restrict rotation, affecting molecular recognition in biological systems .

Physicochemical Properties

Key differences in solubility, thermal stability, and optical properties emerge from substituent variations:

Toxicity and Bioactivity

- The phenylamine core is critical for bioactivity, as seen in angucyclinones where disubstituted phenylamines (e.g., 3,4-dimethyl) enhance Nrf2 activation by ~3-fold compared to monosubstituted analogs .

- Replacing phenylamine with tetrahydropyranylamine (as in compound B4–B6) reduces toxicity but diminishes target binding affinity, suggesting the 3-chloro-4-alkoxy group in the target compound may balance toxicity and efficacy .

Binding Modes in Pharmaceutical Contexts

Data Table: Key Comparisons of this compound and Analogs

Actividad Biológica

3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine, also known by its CAS number 879047-74-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula : CHClN O

- Molecular Weight : 215.68 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 336.4 °C

- Flash Point : 157.2 °C

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHClN O |

| Molecular Weight | 215.68 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 336.4 °C |

| Flash Point | 157.2 °C |

Antimicrobial Properties

Research indicates that derivatives of phenylamines, including this compound, exhibit notable antimicrobial activity. A study demonstrated that compounds with similar structures had significant effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell membranes and inhibition of vital enzymatic processes.

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization . The structure-activity relationship (SAR) analysis suggests that the presence of chlorine and methoxy groups enhances its cytotoxicity against specific cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, influencing cell signaling pathways.

These interactions lead to downstream effects such as cell cycle arrest and apoptosis in malignant cells.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of several phenylamine derivatives, including our compound of interest. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of approximately 0.5 μg/mL against Staphylococcus epidermidis, suggesting strong antibacterial properties .

Anticancer Research

In another significant study, researchers assessed the anticancer potential of various substituted phenylamines. The findings revealed that compounds similar to this compound had IC values in the low micromolar range against multiple cancer cell lines, indicating promising therapeutic potential .

Q & A

Basic: What are the key considerations in designing a synthesis protocol for 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine to ensure high purity and yield?

Methodological Answer:

- Substitution Reaction: Start with 3-chloro-4-fluoronitrobenzene and 2-methoxy-1-methyl-ethanol under alkaline conditions (e.g., KOH/NaOH) to substitute fluorine with the alkoxy group. Monitor reaction progress via TLC .

- Reduction: Reduce the nitro group to an amine using iron powder in acidic conditions (e.g., HCl). Optimize temperature (60–80°C) to minimize byproducts .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates. Confirm purity via HPLC .

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of nitro precursor to alkoxy reagent) and reaction time (6–8 hours) to maximize efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm), methoxy protons (δ ~3.3 ppm), and methyl groups (δ ~1.2 ppm) .

- ¹³C NMR: Confirm alkoxy chain carbons (C-O at ~70 ppm) and aromatic carbons adjacent to substituents .

- FT-IR: Detect amine N-H stretches (3300–3500 cm⁻¹) and ether C-O-C bands (1100 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peak at m/z 212.07 (C₁₀H₁₅ClNO₂) .

Advanced: How do electron-donating substituents influence the basicity of the amine group, and how can this be quantified experimentally?

Methodological Answer:

- Electronic Effects: The 2-methoxy-1-methyl-ethoxy group donates electrons via resonance, increasing electron density at the amine. This enhances basicity compared to unsubstituted phenylamine .

- Quantification Methods:

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- Mechanistic Modeling: Use Density Functional Theory (DFT) to simulate transition states for SNAr at the chloro-substituted position. Calculate activation energies to predict reaction feasibility .

- Solvent Effects: Incorporate solvent parameters (e.g., DMSO vs. ethanol) in simulations to evaluate polarity impacts on reaction rates .

- Validation: Compare computed kinetic data (e.g., rate constants) with experimental results from controlled reactions .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound under varying alkaline conditions?

Methodological Answer:

- Controlled Experiments: Systematically test alkaline agents (KOH vs. NaOH) and concentrations (0.1–1.0 M) while keeping other variables constant .

- Data Analysis: Use HPLC to quantify intermediates and final product. Apply ANOVA to identify statistically significant yield differences .

- Root-Cause Investigation: Assess starting material purity (via GC-MS) and catalyst efficiency (e.g., iron powder activity) to isolate confounding factors .

Advanced: What functionalization strategies enhance the catalytic activity of this compound in CO₂ conversion reactions?

Methodological Answer:

- Coordination Modification: Introduce PdAg nanoparticles to form Pd-N bonds, leveraging the amine’s electron-rich nature for CO₂ activation .

- Spectroscopic Analysis:

- Performance Testing: Evaluate catalytic turnover number (TON) in bicarbonate solutions under varying pressures (1–5 atm CO₂) .

Basic: What are the critical safety considerations when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Conduct reactions in a fume hood to prevent inhalation of vapors, especially during reduction steps with iron/HCl .

- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How does the steric bulk of the alkoxy group affect regioselectivity in further derivatization reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.